

A Comparative Analysis of Dimethyldivinylsilane and Other Silane Crosslinking Agents

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Compound of Interest

Compound Name: Dimethyldivinylsilane

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The selection of an appropriate crosslinking agent is a critical determinant of the final properties and performance of silicone elastomers and other crosslinked polymer systems. **Dimethyldivinylsilane**, a vinyl-functional silane, is a key player in addition-cure chemistry, offering distinct advantages in the formulation of high-performance materials. This guide provides an objective comparison of **dimethyldivinylsilane** with other common silane crosslinking agents, supported by a synthesis of available data and detailed experimental protocols.

Introduction to Silane Crosslinking

Silane crosslinking agents are organosilicon compounds that form durable siloxane bonds (Si-O-Si) within a polymer matrix, creating a three-dimensional network.[1] This network structure is responsible for the enhanced mechanical strength, thermal stability, and chemical resistance of the cured material.[2] The most prevalent chemistries for crosslinking silicones are addition cure (hydrosilylation) and condensation cure.[3][4] **Dimethyldivinylsilane** is primarily utilized in addition cure systems, which are known for their fast cure rates, low shrinkage, and absence of byproducts.[5]

Overview of Dimethyldivinylsilane

Dimethyldivinylsilane (DMDVS) is a versatile organosilicon compound valued for its role as a crosslinking agent in the production of silicone polymers.[6] Its two vinyl functional groups

readily participate in hydrosilylation reactions with Si-H functional polymers in the presence of a platinum catalyst.[7][8] This reaction forms stable ethyl bridges between polymer chains, leading to a crosslinked network. DMDVS is particularly noted for its contribution to the mechanical properties and thermal stability of silicone elastomers.[6]

Comparison with Other Silane Crosslinking Agents

The performance of a silicone elastomer is significantly influenced by the choice of crosslinking agent. This section compares **dimethyldivinylsilane** with other commonly used silane crosslinkers, including other vinyl-functional silanes and alkoxy silanes.

Vinyl-Functional Silanes

Vinyl-functional silanes are the cornerstone of addition-cure silicone systems. Besides **dimethyldivinylsilane**, other notable vinyl silanes include vinyltrimethoxysilane (VTMO) and vinyltriethoxysilane (VTEO). The primary distinction between these lies in the number of reactive vinyl groups and the presence of hydrolyzable alkoxy groups.

Key Performance Differences:

- **Crosslink Density:** The number of vinyl groups per molecule influences the potential crosslink density. Crosslinkers with more vinyl groups can create a more densely crosslinked network, which generally leads to higher hardness and modulus.[9]
- **Reactivity:** The reactivity of the vinyl groups can be influenced by the other substituents on the silicon atom.
- **Adhesion:** Vinyl silanes with alkoxy groups, like VTMO and VTEO, can also function as adhesion promoters by bonding with inorganic substrates.

Alkoxy Silanes

Alkoxy silanes, such as methyltrimethoxysilane (MTMS), are typically used in condensation cure systems. They crosslink through a hydrolysis and condensation reaction, which releases alcohol as a byproduct.

Key Performance Differences:

- **Cure Mechanism:** Alkoxy silanes rely on moisture to hydrolyze and then condense to form crosslinks. This is a slower process compared to the heat-accelerated hydrosilylation of vinyl silanes.
- **Byproducts:** The release of alcohol during curing can be a concern in sensitive applications.
- **Corrosivity:** Alkoxy cure systems are generally less corrosive than acetoxy silanes, which release acetic acid.

Quantitative Performance Data

The following table summarizes typical performance characteristics of silicone elastomers prepared with different types of silane crosslinking agents. The data is a composite from various sources and should be considered representative. Actual performance will depend on the specific formulation, including the base polymer, catalyst, and filler.

Property	Dimethyldivinylsilane (Addition Cure)	Vinyltrimethoxysilane (VTMO) (Addition/Moisture Cure)	Methyltrimethoxysilane (MTMS) (Condensation Cure)	Dicumyl Peroxide (Peroxide Cure)
Cure Mechanism	Hydrosilylation	Hydrosilylation & Hydrolysis/Condensation	Hydrolysis/Condensation	Free Radical
Cure Speed	Fast (minutes with heat)	Moderate to Fast	Slow (hours to days)	Fast at high temp.
Byproducts	None	Methanol (if moisture cured)	Methanol	Organic acids, acetophenone
Shrinkage	Very Low (<0.1%)	Low	Moderate	Moderate
Tensile Strength	Good to Excellent	Good to Excellent	Moderate to Good	Good
Elongation at Break	High	High	Moderate	Moderate to High
Hardness (Shore A)	Variable (formulation dependent)	Variable (formulation dependent)	Variable (formulation dependent)	Variable (formulation dependent)
Tear Strength	Good to Excellent	Good to Excellent	Moderate	Good
Thermal Stability	Excellent	Excellent	Good	Good
Adhesion to Substrates	Moderate (can be improved with primers)	Good (especially to inorganic substrates)	Good (especially to inorganic substrates)	Moderate

Experimental Protocols

Protocol 1: Preparation of a Silicone Elastomer via Hydrosilylation Crosslinking

Objective: To prepare a crosslinked silicone elastomer using a vinyl-functional silane (e.g., **dimethyldivinylsilane**) and a hydride-functional siloxane.

Materials:

- Vinyl-terminated polydimethylsiloxane (PDMS-Vi)
- Hydride-terminated or hydride-functional polydimethylsiloxane (PDMS-H)
- **Dimethyldivinylsilane** (or other vinyl silane crosslinker)
- Platinum catalyst (e.g., Karstedt's catalyst)
- Inhibitor (optional, to control pot life)
- Toluene (or other suitable solvent)
- Molds for sample casting

Procedure:

- Preparation of Part A (Vinyl Component):
 - In a clean, dry mixing vessel, combine the vinyl-terminated PDMS and the **dimethyldivinylsilane** crosslinker.
 - Add the platinum catalyst solution (typically in the ppm range) and mix thoroughly. An inhibitor may be added at this stage to control the working time.
- Preparation of Part B (Hydride Component):
 - In a separate vessel, place the hydride-functional PDMS.
- Mixing and Curing:

- Add Part B to Part A in the desired stoichiometric ratio (typically a slight excess of Si-H groups is used).
- Mix the two parts thoroughly until a homogeneous mixture is obtained. Avoid introducing air bubbles.
- Pour the mixture into the desired molds.
- Cure the samples in an oven at a specified temperature (e.g., 100-150°C) for a predetermined time (e.g., 15-60 minutes). The exact time and temperature will depend on the catalyst and inhibitor system used.
- Post-Curing (Optional):
 - For some applications, a post-cure at a higher temperature (e.g., 150-200°C) for several hours may be performed to ensure complete reaction and remove any volatile components.

Protocol 2: Evaluation of Mechanical Properties

Objective: To determine the tensile strength, elongation at break, and hardness of the cured silicone elastomer.

Equipment:

- Universal Testing Machine (UTM) with appropriate grips for elastomers
- Shore A Durometer
- Die cutter for preparing standardized test specimens (e.g., dumbbell shape)

Procedure:

- Specimen Preparation:
 - Use the die cutter to prepare at least five dumbbell-shaped specimens from the cured silicone sheets.

- Tensile Testing (ASTM D412):
 - Measure the thickness and width of the narrow section of each specimen.
 - Mount a specimen in the grips of the UTM.
 - Set the crosshead speed (e.g., 500 mm/min).
 - Start the test and record the force and elongation until the specimen breaks.
 - Calculate the tensile strength (force at break divided by the original cross-sectional area) and elongation at break (change in length at break divided by the original length, expressed as a percentage).
- Hardness Testing (ASTM D2240):
 - Place the cured silicone sample on a flat, hard surface.
 - Press the Shore A durometer firmly onto the sample and record the reading.
 - Take at least five readings at different locations on the sample and calculate the average.

Protocol 3: Determination of Gel Content and Crosslink Density

Objective: To quantify the extent of crosslinking in the cured elastomer.

Materials:

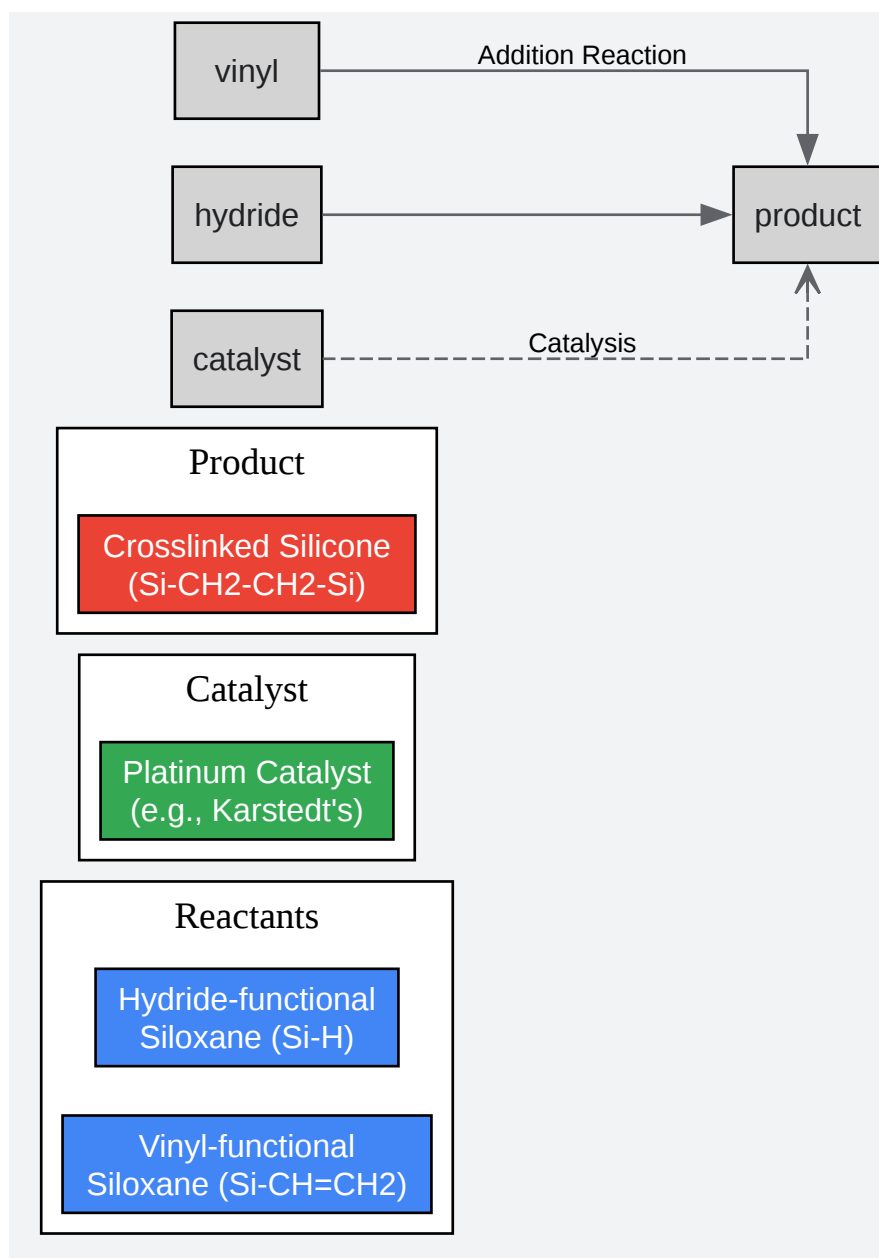
- Cured silicone elastomer sample
- Toluene or other suitable solvent
- Soxhlet extraction apparatus
- Wire mesh cage
- Analytical balance

- Vacuum oven

Procedure:

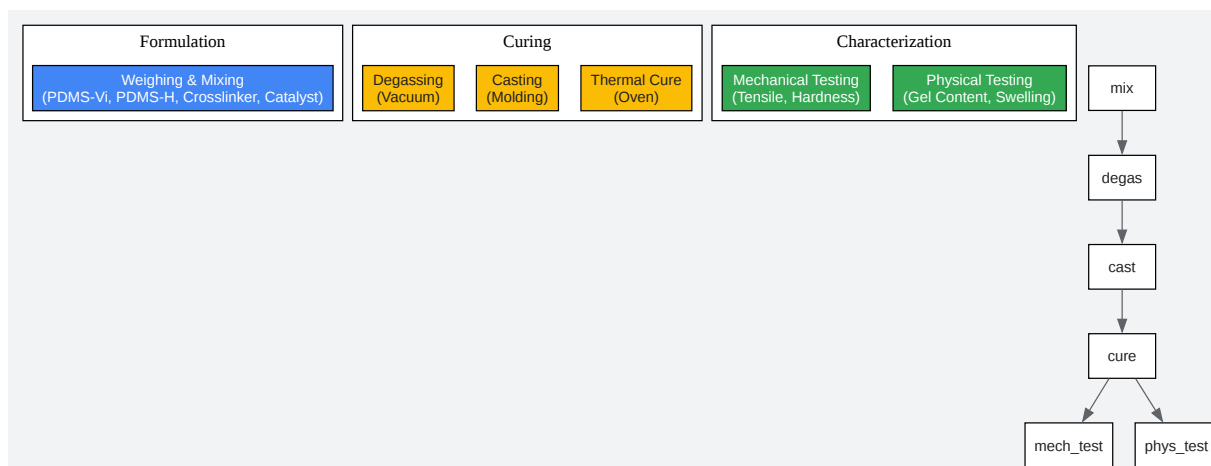
- Sample Preparation:
 - Cut a small piece of the cured elastomer (approximately 0.2 g) and accurately weigh it (W_{initial}).
- Solvent Extraction:
 - Place the sample in a wire mesh cage and immerse it in toluene in the Soxhlet extractor.
 - Extract the sample for 24 hours to remove any uncrosslinked polymer (sol fraction).
- Drying and Weighing:
 - Remove the swollen sample from the extractor and dry it in a vacuum oven at 60°C until a constant weight is achieved (W_{final}).
- Calculation of Gel Content:
 - $\text{Gel Content (\%)} = (W_{\text{final}} / W_{\text{initial}}) \times 100$
- Calculation of Crosslink Density (via Flory-Rehner equation):
 - The crosslink density can be calculated from swelling data using the Flory-Rehner equation, which requires knowledge of the polymer-solvent interaction parameter.

Visualizations



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Caption: The hydrosilylation addition cure mechanism.



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Caption: A typical experimental workflow for elastomer preparation.

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